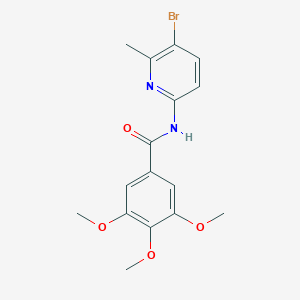![molecular formula C23H28ClN3O4 B278373 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278373.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being investigated for its potential use in treating various types of cancer.
Mecanismo De Acción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of malignant B cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have immunomodulatory effects. It has been demonstrated to enhance the activity of natural killer cells and T cells, which are important components of the immune system. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to reduce the production of inflammatory cytokines, which are implicated in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of combination therapies that include N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, as this may enhance its anticancer effects. Another potential direction is the evaluation of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide in other types of cancer, such as solid tumors. Finally, further studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide in clinical trials, which will be an important step in determining its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid. The resulting compound is then reacted with 2-(4-methoxyphenoxy)acetyl chloride to yield the final product, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide. The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been described in detail in a number of research articles.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied extensively in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been evaluated in combination with other anticancer agents, such as rituximab and venetoclax, and has shown promise as a potential treatment for relapsed or refractory lymphoma.
Propiedades
Nombre del producto |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
Fórmula molecular |
C23H28ClN3O4 |
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O4/c1-16(2)23(29)27-12-10-26(11-13-27)21-9-4-17(14-20(21)24)25-22(28)15-31-19-7-5-18(30-3)6-8-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28) |
Clave InChI |
NWROWGUHBUXGQI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)